N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
Studies on the metabolism and disposition of related compounds, such as potent HIV integrase inhibitors, have utilized techniques like 19F-NMR spectroscopy. These studies provide insights into the metabolic fate and excretion patterns of similar compounds, highlighting the importance of metabolism in the development of therapeutic agents (Monteagudo et al., 2007).
Synthesis of Derivatives
Research on the synthesis of derivatives shows the potential for creating selective kinase inhibitors, as demonstrated by the discovery of compounds with significant tumor stasis effects in preclinical models (Schroeder et al., 2009). Such studies underscore the versatility of pyridine carboxamide derivatives in medicinal chemistry.
Crystal Structure Analysis
The crystal structure analysis of related compounds provides fundamental insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their therapeutic potential. For instance, the analysis of raltegravir monohydrate, an HIV integrase inhibitor, reveals specific dihedral angles and hydrogen bonding patterns that contribute to its activity (Yamuna et al., 2013).
Antimicrobial and Antituberculosis Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in addressing infectious diseases (Mohammadpour, 2012). Such research highlights the therapeutic applications of pyridine carboxamide derivatives beyond their use in HIV treatment.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-12-2-7-15(8-16(12)21)24-20(26)17-9-18(25)19(10-23-17)27-11-13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKUMKEXWHADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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